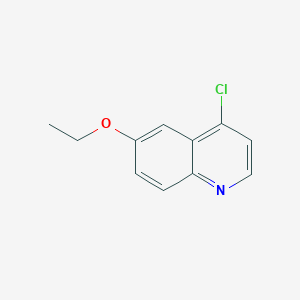

4-Chloro-6-ethoxyquinoline

Descripción

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Sciences

The quinoline scaffold, a bicyclic heterocyclic aromatic compound, is a structure of paramount importance in the chemical and biological sciences. bohrium.comafjbs.com This structural motif is a fundamental building block in the development of new drugs and is present in a wide array of natural and synthetic compounds with significant therapeutic potential. bohrium.comafjbs.com The versatility of the quinoline ring allows for the synthesis of derivatives with a broad spectrum of biological activities, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net

Quinoline derivatives have been extensively investigated and are utilized in a variety of marketed drugs, demonstrating their efficacy as antimalarial, antibacterial, and anticancer agents. researchgate.net The ability to functionalize the quinoline ring through various chemical reactions has further expanded its applications, enabling the creation of compounds with enhanced pharmacological profiles, including improved efficacy and target selectivity. researchgate.net Researchers continue to explore new synthetic methodologies to create novel quinoline-based molecules for a range of therapeutic areas, such as anti-inflammatory, anti-Alzheimer's, and antioxidant agents. bohrium.comnih.gov Beyond pharmaceuticals, quinoline-containing compounds also find use as ligands, sensors, and in the development of agrochemical and luminescent materials. researchgate.net

Overview of 4-Chloro-6-ethoxyquinoline as a Key Research Subject

This compound has emerged as a significant compound in chemical research, primarily serving as a key intermediate and building block for the synthesis of more complex quinoline derivatives. Its specific substitution pattern, featuring a chlorine atom at the 4-position and an ethoxy group at the 6-position, imparts unique reactivity that is exploited in various organic reactions. This has led to its application in the development of new compounds with potential uses in the pharmaceutical and agrochemical industries.

The compound's molecular structure makes it a subject of interest for its potential biological activities. Research has indicated its potential in the development of new antibacterial and antifungal agents. Notably, this compound is recognized as a crucial intermediate in the synthesis of certain antineoplastic drugs, highlighting its importance in the field of oncology research. Its role in the synthesis of targeted cancer therapies underscores its value as a research subject.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.66 g/mol |

| CAS Number | 103862-63-1 |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-6-ethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMAFNRLXFGANJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=CN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589064 | |

| Record name | 4-Chloro-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103862-63-1 | |

| Record name | 4-Chloro-6-ethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 103862-63-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 6 Ethoxyquinoline

Established Synthetic Pathways for 4-Chloro-6-ethoxyquinoline and its Analogues

The synthesis of the quinoline (B57606) core and its subsequent functionalization to yield this compound can be achieved through various established chemical reactions. These methods often involve cyclization to form the heterocyclic ring, followed by halogenation and alkoxylation to introduce the desired substituents.

Cyclization Reactions in Quinoline Core Formation

The construction of the fundamental quinoline ring system is a cornerstone of its chemistry. Several classical and modern methods are employed to achieve this, each with its own set of advantages and limitations.

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Combes reactions, have long been established. acs.org These reactions typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones under strong acid catalysis and often harsh reaction conditions. acs.orgiipseries.org For instance, the Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an enamine formed from an aniline (B41778) and a β-diketone. iipseries.org

More contemporary approaches focus on milder and more efficient syntheses. Transition-metal-catalyzed methods, including those employing palladium and copper, have been developed to construct the quinoline core with greater control and functional group tolerance. acs.orgacs.orgrsc.org Visible-light induced oxidative cyclization of aromatic enamines represents a sustainable and practical approach, utilizing molecular oxygen as the oxidant under mild conditions. acs.org Another innovative strategy involves a metal-free, [4+2] cycloaddition of in situ generated azadienes with terminal alkynes, offering a highly efficient and regioselective route to C-3 functionalized quinolines. acs.org

A variety of cyclization strategies have been reported, highlighting the versatility in forming the quinoline ring system. These include:

[2 + 1 + 3] cyclization: This metal-free process involves the reaction of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. organic-chemistry.org

Domino condensation/aza-Prins cyclization/retro-aldol: A metal-free reaction between 2-alkenylanilines and β-dicarbonyl compounds. organic-chemistry.org

Copper-catalyzed intermolecular decarboxylative cascade cyclization: This method uses aryl aldehydes, anilines, and acrylic acid under aerobic conditions. organic-chemistry.org

Halogenation and Alkoxylation Procedures

Once the quinoline or quinolinone precursor is formed, the introduction of the chloro and ethoxy groups at the 4 and 6 positions, respectively, is required to produce this compound.

Halogenation: The conversion of a hydroxyl group at the 4-position of a quinolin-4-one to a chloro group is a common and crucial step. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comatlantis-press.com This reaction is often a key step in the synthesis of intermediates for various pharmaceutical compounds. google.com For example, the synthesis of 4-chloro-6,7-dimethoxyquinoline, an intermediate for antineoplastic drugs, involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline with POCl₃. google.com Similarly, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline is synthesized by chlorinating the corresponding 4-hydroxy derivative with POCl₃. atlantis-press.com

Alkoxylation: The introduction of an ethoxy group can be accomplished through nucleophilic aromatic substitution. While direct alkoxylation of a halogenated precursor at the 6-position is a possibility, it is often incorporated earlier in the synthesis by using a starting material that already contains the desired alkoxy group, such as 4-methoxyaniline in the synthesis of a 6-methoxyquinoline (B18371) derivative. atlantis-press.com In the case of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, an ethoxy group was introduced by reacting the corresponding dichloro derivative with sodium ethoxide (EtONa) in ethanol. mdpi.com This demonstrates a regioselective nucleophilic aromatic substitution where one chlorine atom is replaced by an ethoxy group. mdpi.com

Regioselective Preparations of Quinolines

Controlling the position of substituents on the quinoline ring is paramount for synthesizing specific isomers like this compound. Regioselectivity can be achieved at different stages of the synthesis.

Several modern synthetic methods are designed to be highly regioselective. For instance, an electrophile-driven iodocyclization of tosylated amino alkynes can produce 3-iodoquinolines in a single step under metal-free conditions. acs.org The resulting 3-iodoquinolines can then be further functionalized. acs.org Copper(II)-catalyzed cascade annulation of anilines with two molecules of alkyne esters provides a one-pot synthesis of 2,4-disubstituted quinolines with exclusive regioselectivity. rsc.org

Palladium-catalyzed reactions also offer excellent regiocontrol. The annulation of o-iodoanilines with propargyl alcohols yields a broad range of 2,4-disubstituted quinolines. organic-chemistry.org Another palladium-catalyzed approach allows for the regioselective synthesis of 3,4-disubstituted quinolines from alkenes. rsc.org Furthermore, molecular iodine can be used to mediate the regioselective iodination of quinolines at the C3 position under metal-free conditions. acs.org

The synthesis of specific halogenated quinolones has also been achieved with high regioselectivity. A practical protocol for the C3–H regioselective halogenation of 4-quinolones using potassium halide salts and a hypervalent iodine reagent has been developed. acs.org

Derivatization Strategies Utilizing this compound as a Precursor

The presence of a reactive chlorine atom at the 4-position and an ethoxy group at the 6-position makes this compound a valuable building block for creating a diverse range of more complex molecules.

Nucleophilic Aromatic Substitution Reactions at the 4-Position

The chlorine atom at the 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (NAS). masterorganicchemistry.com This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. The general mechanism for NAS involves the attack of a nucleophile on the electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the chloride ion). masterorganicchemistry.com

This reaction allows for the introduction of a wide variety of nucleophiles at the 4-position. For example, the chlorine can be displaced by amines, alkoxides, and other nucleophiles. vulcanchem.com The reaction of 4-chloroquinolines with amines is a common method for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov Similarly, reaction with alkoxides, such as sodium methoxide, can replace the chlorine with a methoxy (B1213986) group.

The reactivity of the 4-chloro substituent is crucial for the synthesis of many biologically active compounds. For instance, the synthesis of the antibiotic norfloxacin (B1679917) involves a key step where a piperazine (B1678402) unit is introduced via nucleophilic substitution of a 4-chloroquinoline (B167314) derivative. beilstein-journals.org

Functionalization of the Ethoxy Group at Position 6

While the ethoxy group at the 6-position is generally less reactive than the 4-chloro substituent, it can still be a site for chemical modification. The ethoxy group can influence the physical and chemical properties of the molecule, such as its lipophilicity, which can be important for biological applications.

Although direct functionalization of the ethoxy group itself is less common, the presence of this group can direct reactions to other parts of the molecule or be modified in a multi-step synthesis. For instance, the ether linkage could potentially be cleaved under harsh conditions to yield the corresponding 6-hydroxyquinoline, which could then be further functionalized. However, reactions are more likely to occur at other, more reactive sites on the quinoline ring.

The primary role of the 6-ethoxy group is often to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and biological activity. vulcanchem.com

Introduction of Additional Functionalities to the Quinoline Ring System

The chemical architecture of this compound provides a robust platform for the synthesis of more complex molecules. The presence of the chlorine atom at the C-4 position and the ethoxy group at the C-6 position offers distinct sites for chemical modification, enabling the introduction of a wide array of functional groups. This versatility makes it a valuable intermediate in the development of novel compounds for various research applications.

The primary site for introducing new functionalities is the C-4 position, where the chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of chlorine by various nucleophiles, a common strategy for creating diverse libraries of quinoline derivatives. For instance, reactions with cyclic secondary amines, such as morpholine (B109124) or piperidine, can be performed to yield 4-aminoquinoline derivatives. heteroletters.org Similarly, other nitrogen-based nucleophiles can be introduced at this position.

Furthermore, additional functional groups can be incorporated elsewhere on the quinoline ring system, leading to highly substituted and complex structures. For example, the synthesis of compounds like 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) demonstrates the possibility of incorporating amino and carbonitrile groups onto the quinoline scaffold. innospk.com Such derivatives, featuring a combination of electron-donating (amino, ethoxy) and electron-withdrawing (chloro, carbonitrile) groups, possess unique electronic properties and reactivity profiles, making them valuable precursors for specialized applications. innospk.com The synthesis of 2-chloro-6-ethoxy-3-carbaldehyde derivatives also showcases the introduction of a formyl group, which can serve as a handle for further chemical transformations. lookchem.com

The table below summarizes examples of reactions used to introduce additional functionalities to quinoline rings related to this compound.

Table 1: Examples of Functionalization Reactions on the Quinoline Core

| Starting Material | Reagent(s) | Functionality Introduced | Resulting Compound Class | Reference |

|---|---|---|---|---|

| 2,4-Dichloro-6-ethoxyquinoline | Cyclic secondary amines (e.g., Morpholine, Piperidine) | Amino group at C-4 | 2-Chloro-4-amino-6-ethoxyquinoline derivatives | heteroletters.org |

| 3-Ethoxy-aniline derivative | N/A (Multi-step synthesis) | Amino, Carbonitrile | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile | innospk.com |

| 6-Ethoxyquinoline derivative | Vilsmeier-Haack type reagents | Formyl group at C-3 | 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) | lookchem.com |

| 6-Methoxy-2,4-dihydroxyquinoline | Fuming Nitric Acid, Glacial Acetic Acid | Nitro group at C-3 | 6-Methoxy-3-nitro-2,4-dihydroxyquinoline | heteroletters.org |

Advanced Synthetic Techniques and Optimization for this compound Production

The efficient and scalable synthesis of this compound and its derivatives is critical for its application in further chemical synthesis. Research has focused on optimizing existing methods and developing advanced techniques to improve yields, reduce costs, and enhance safety and environmental compatibility. These efforts often involve the use of novel catalysts, milder reaction conditions, and more efficient multi-step pathways. atlantis-press.com

One advanced approach involves catalytic reductive cyclization. For the related 4-hydroxy-6,7-dimethoxyquinoline, a method starts with 1-(4,5-diethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, which undergoes hydrogenation over a palladium on carbon (Pd/C) catalyst. This technique successfully avoids the use of more toxic iron-based reductants and achieves high yields under relatively mild temperatures (50–60°C). Such catalytic methods represent a significant improvement over classical routes like the Gould-Jacobs reaction, which often requires harsh high-temperature decarboxylation steps (>200°C), limiting its industrial scalability.

Optimization of the chlorination step, which converts the 4-hydroxyquinoline (B1666331) intermediate to the final 4-chloro product, is also a key area of focus. Traditional methods use reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Optimization research for similar compounds has explored various solvents, reaction times, and molar ratios of reagents to maximize yield and purity. For instance, in the synthesis of 4-chloro-6,7-dimethoxyquinoline, the chlorination of the hydroxy precursor is optimized by carefully selecting the solvent (e.g., toluene, acetonitrile) and controlling the molar ratio of the chlorinating agent to the substrate, with reaction temperatures typically between 60-120°C. google.com

Furthermore, process optimization for industrial-scale production of related quinoline intermediates has been a subject of study. For the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, synthetic methods have been specifically designed and optimized to be more suitable for industrial production, focusing on cheap raw materials, simple operations, and mild reaction conditions to achieve high yields. atlantis-press.com A safer cyclization step was also developed for a key intermediate, 6-acetamido-4-chloroquinoline-3-carbonitrile, highlighting the importance of process safety in advanced synthesis. nih.gov

The table below compares different synthetic strategies that could be relevant for the production of this compound.

Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives

| Synthetic Method | Key Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Gould-Jacobs Reaction | Cyclization of an ethoxy-aniline with a β-keto ester, followed by hydrolysis, decarboxylation, and chlorination. | Reliable and well-established route. | Decarboxylation requires very high temperatures, limiting scalability. | |

| Nucleophilic Substitution & Chlorination | Cyclization of an ethoxy-benzamide derivative, followed by chlorination with POCl₃ or SOCl₂. | High yields (77-91%) in the chlorination step. | Multi-step process. | |

| Catalytic Reductive Cyclization | Hydrogenation of a nitrophenyl-propenone derivative over a Pd/C catalyst to form the 4-hydroxyquinoline intermediate. | Avoids toxic iron-based reductants; high yields (85%) at moderate temperatures. | May require specialized hydrogenation equipment. | |

| Optimized Industrial Method | Cyclization, Nitrification, and Chlorination using cheap raw materials and optimized conditions. | Suitable for large-scale production, simple operation, mild conditions, high final yield (85%). | Specific to certain substituted quinolines (e.g., 4-chloro-6-methoxy-2-methyl-3-nitroquinoline). | atlantis-press.com |

Structure Activity Relationship Sar Studies of 4 Chloro 6 Ethoxyquinoline Derivatives

Influence of the Chlorine Substituent at Position 4 on Biological Efficacy

The presence of a chlorine atom at the 4-position of the quinoline (B57606) ring is a significant determinant of biological activity. This substituent can influence the molecule's reactivity and its interaction with biological targets.

Antimalarial Activity : In the context of antimalarial agents like chloroquine (B1663885), a 4-aminoquinoline (B48711) derivative, the chloro group at the 7-position is considered essential for activity against certain strains. acs.org While not the 4-position, this highlights the general importance of halogen substitution on the quinoline ring for antiplasmodial action. acs.org The introduction of a substituent at the 4-position on the quinoline ring can generally enhance potency against cancer cells. orientjchem.org

Anticancer and Antimicrobial Activity : The introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org SAR studies have revealed that substituting the 6-position of quinoline with electron-withdrawing groups like chlorine can result in potent antifungal activity. doi.org In some quinoline derivatives, a chloro-substituent has been found to enhance antileishmanial activity. rsc.org For certain thiazole-clubbed quinoline derivatives, a 2-chloro substitution induced broad-spectrum antibacterial activity. nih.gov

The following table summarizes the effect of chlorine substitution on the biological activity of various quinoline derivatives.

| Compound Class | Chlorine Position | Effect on Biological Activity |

| 4-Aminoquinolines | 7 | Essential for β-hematin inhibitory activity in antimalarials. acs.org |

| General Quinolines | 4 | Can enhance anticancer potency. orientjchem.org |

| General Quinolines | 6 | Can significantly enhance antibacterial activity (if fluorine). orientjchem.org |

| General Quinolines | 6 | Can lead to potent antifungal activity. doi.org |

| Thiazole-clubbed Quinolines | 2 | Induced broad-spectrum antibacterial activity. nih.gov |

Contribution of the Ethoxy Group at Position 6 to Lipophilicity and Membrane Permeability

The ethoxy group at the 6-position of the quinoline ring primarily influences the molecule's physicochemical properties, particularly its lipophilicity.

Lipophilicity and Permeability : Ethoxy groups are known to increase a molecule's lipophilicity, which is a measure of its ability to dissolve in fats, oils, and non-polar solvents. vulcanchem.com This property is advantageous for membrane permeability, as it can facilitate the passage of the compound through the lipid bilayers of cell membranes to reach intracellular targets. ontosight.ai For instance, ethoxy groups at the 6-position in some quinoline derivatives are thought to improve lipophilicity. vulcanchem.com

Comparison with Methoxy (B1213986) Groups : In some series of compounds, ethoxy substituents have been found to confer greater antimicrobial activity than their methoxy counterparts, a difference attributed to increased lipophilicity. vulcanchem.com

The impact of the ethoxy group on lipophilicity is a key consideration in drug design, as it can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Positional and Steric Effects of Substituents on Quinoline Derivative Bioactivity

The position and size of substituents on the quinoline ring can have profound effects on the biological activity of the resulting derivatives.

Positional Isomerism : The specific placement of a substituent can dramatically alter a compound's efficacy. For example, in a series of quinolone derivatives, a 7-methoxyquinolone was found to be more than ten times as active as its 5-methoxy counterpart. nih.gov Similarly, substitution at the 6-position of quinoline with methyl, methoxy, chlorine, or fluorine showed four-fold more potent antifungal activity than substitution at the 7 or 8-positions. doi.org

Steric Hindrance : The size and three-dimensional arrangement of substituents can create steric hindrance, which may either enhance or diminish biological activity. Large and bulky alkoxy substituents at the 7-position have been suggested as beneficial for the antiproliferative activity of some quinoline derivatives. sci-hub.se Conversely, ortho substitution on a phenyl ring at the C-2 position of certain quinolones led to a complete loss of potency, likely due to steric clashes that prevent optimal binding to the target. nih.gov The regioselectivity of reactions used to synthesize quinoline derivatives, such as the Gould-Jacobs reaction, can be controlled by both steric and electronic factors, influencing the final product distribution. mdpi.com

The following table provides examples of positional and steric effects on the bioactivity of quinoline derivatives.

| Compound Series | Substituent/Position | Observation |

| Methoxyquinolones | 5-methoxy vs. 7-methoxy | 7-methoxy derivative was significantly more active. nih.gov |

| Antifungal Quinolines | 6-substituted vs. 7/8-substituted | 6-substitution showed four-fold higher potency. doi.org |

| Antiproliferative Quinolines | 7-alkoxy | Large, bulky groups may be beneficial. sci-hub.se |

| Antimalarial Quinolones | C-2 phenyl (ortho-substituted) | Complete loss of potency. nih.gov |

Conformation and Planarity in Relation to Biological Activity

Planarity and DNA Intercalation : A planar aromatic structure is often a prerequisite for compounds that act by intercalating with DNA. orientjchem.org The flat nature of the quinoline ring system allows it to slip between the base pairs of the DNA double helix, a mechanism of action for some anticancer and antimicrobial agents. For example, some quinoline derivatives with a planar structure and an extended conjugation system exhibit better anticancer activity due to their ability to intercalate with DNA. orientjchem.org

Conformational Flexibility : While planarity is important, the conformation of flexible side chains also plays a role. The orientation of substituents can affect binding to target enzymes or receptors. An intramolecular hydrogen bond has been observed to stabilize the bioactive conformation of some ligands. ptchm.pl In certain synthesized quinoline derivatives, the molecule is essentially planar, which is a key feature of its crystal packing. researchgate.net It is believed that for some quinolin-4-ones, the substituent at position 3 should be coplanar with the quinoline ring. mdpi.com

The interplay between the rigid planar core of the quinoline and the conformational freedom of its substituents is a key aspect of the structure-activity relationship for this class of compounds.

Pharmacological and Biological Research Applications of 4 Chloro 6 Ethoxyquinoline Derivatives

Research in Anticancer Chemotherapy

Quinoline (B57606) derivatives are a well-established class of compounds in anticancer research. arabjchem.orgnih.gov Their mechanisms of action are diverse, including the inhibition of enzymes critical for cancer cell growth and survival. arabjchem.org

The inhibition of tyrosine kinases is a key mechanism through which many quinoline derivatives exert their anticancer effects. arabjchem.org These enzymes are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. acs.org Dysregulation of tyrosine kinase activity is a hallmark of numerous cancers. acs.orgnih.gov

Research into quinoline derivatives has identified several compounds that act as potent inhibitors of various tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Platelet-Derived Growth Factor (PDGF) receptor. nih.govacs.orgresearchgate.net For instance, a series of 6,7-disubstituted-4-phenoxyquinoline derivatives were synthesized and evaluated for their inhibitory activity against the c-Met kinase. One of the most promising compounds from this series demonstrated an IC₅₀ value of 2.36 nM against c-Met. researchgate.net Another study on quinazolin-4(3H)-one derivatives, which share a related heterocyclic core, identified compounds with potent inhibitory activity against EGFR and HER2. nih.gov The blockade of these kinases typically occurs through interaction with their ATP-binding sites. researchgate.net

Table 1: Selected Quinoline Derivatives and their Tyrosine Kinase Inhibitory Activity This table is interactive. You can sort and filter the data.

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 6,7-Disubstituted-4-phenoxyquinoline derivative (Compound 33) | c-Met | 2.36 | researchgate.net |

| Urea-substituted aryloxyquinazoline derivative (Compound 37) | VEGFR-2 | 30 | researchgate.net |

| Quinazolin-4(3H)-one derivative (Compound 2i) | CDK2 | Potent | nih.gov |

| Quinazolin-4(3H)-one derivative (Compound 3i) | EGFR, HER2 | Potent | nih.gov |

| 4-Anilinoquinazoline derivative (Compound 10m) | c-Met | 2.43 | researchgate.net |

The potential of 4-chloro-6-ethoxyquinoline derivatives as anticancer agents is further evidenced by their antiproliferative activity against a range of human cancer cell lines. In vitro studies are fundamental in determining the cytotoxicity of these compounds.

A series of new acetylenic thioquinolines were tested for their antiproliferative effects. core.ac.uk Compounds containing a 4-chloro-2-butynyl substituent, in particular, showed potent activity against various human and murine cancer lines. core.ac.uk For example, 4-chloro-3-(4-chloro-2-butynylthio)quinoline demonstrated high activity against colorectal adenocarcinoma (SW707), leukemia (CCRF/CEM), and breast cancer (T47D) cell lines. core.ac.uk Similarly, other research has highlighted the efficacy of different quinoline derivatives against lung (A549), liver (HepG2), and colon (HCT116) cancer cells. researchgate.net One specific 6,7-disubstituted-4-phenoxyquinoline derivative (compound 33) showed excellent activity against A549, HepG2, and MCF-7 cell lines with IC₅₀ values of 0.23 μM, 0.42 μM, and 0.21 μM, respectively. researchgate.net

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives Against Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline (6) | SW707 | Colorectal Adenocarcinoma | High Activity | - | core.ac.uk |

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline (6) | CCRF/CEM | Leukemia | High Activity | - | core.ac.uk |

| 4-Chloro-3-(4-chloro-2-butynylthio)quinoline (6) | T47D | Breast Cancer | High Activity | - | core.ac.uk |

| Acetylenic thioquinoline (8) | Various | Human & Murine Cancers | ID₅₀ | 0.4 - 3.8 µg/ml | core.ac.uk |

| Acetylenic thioquinoline (12) | Various | Human & Murine Cancers | ID₅₀ | 0.4 - 3.8 µg/ml | core.ac.uk |

| Acetylenic thioquinoline (21) | Various | Human & Murine Cancers | ID₅₀ | 0.4 - 3.8 µg/ml | core.ac.uk |

| 6,7-disubstituted-4-phenoxyquinoline (33) | A549 | Lung Carcinoma | IC₅₀ | 0.23 µM | researchgate.net |

| 6,7-disubstituted-4-phenoxyquinoline (33) | HepG2 | Liver Carcinoma | IC₅₀ | 0.42 µM | researchgate.net |

| 6,7-disubstituted-4-phenoxyquinoline (33) | MCF-7 | Breast Adenocarcinoma | IC₅₀ | 0.21 µM | researchgate.net |

| 6,7-disubstituted-4-phenoxyquinoline (3) | HepG2 | Liver Carcinoma | Most Potent in Series | - | researchgate.net |

| 6,7-disubstituted-4-phenoxyquinoline (9c) | HCT116 | Colorectal Carcinoma | Superior Efficacy | - | researchgate.net |

Beyond direct enzyme inhibition, research has focused on how these derivatives modulate key signaling pathways involved in cancer development. The c-Met and PI3Kα pathways are critical for tumor growth, angiogenesis, and metastasis.

Several studies have designed and synthesized quinoline derivatives as potent inhibitors of the c-Met kinase. researchgate.net A series of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing a 1,8-naphthyridin-2-one moiety were evaluated, with several compounds showing potent c-Met kinase inhibition. researchgate.net For example, compound 33 was identified as a highly effective c-Met inhibitor. researchgate.net Another research effort developed urea (B33335) and thiourea-based 4-arylquinazolines as dual inhibitors for both EGFR and VEGFR, which are key components of oncogenic signaling. researchgate.net The modulation of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. researchgate.net For instance, one potent derivative was found to cause cell cycle arrest at the G2/M phase and significantly increase apoptosis in HepG2 cells. researchgate.net While c-Met is a frequently studied target, the direct modulation of the PI3Kα pathway by this compound derivatives specifically is a subject for ongoing investigation.

Research in Antimicrobial Agents

The quinoline scaffold is also a cornerstone in the development of antimicrobial agents. nih.gov These compounds have been investigated for their efficacy against a wide spectrum of bacteria and fungi, including drug-resistant strains. nih.govniscpr.res.in

Derivatives of this compound have been tested against both Gram-positive and Gram-negative bacteria. Studies have demonstrated the potent antibacterial activity of certain quinoline compounds against multidrug-resistant Gram-positive strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. nih.gov

In one study, a series of quinoline derivatives were synthesized and showed potent activity against MRSA, with Minimum Inhibitory Concentration (MIC) values as low as 0.75 μg/mL. nih.gov Another investigation into novel chloroquinoline analogs found that certain derivatives displayed good activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net For example, 7-chloro-2-ethoxyquinoline-3-carbaldehyde showed an inhibition zone of 12.00 ± 0.00 mm against E. coli. researchgate.net The mechanism of antibacterial action is often suggested to involve the inhibition of essential bacterial enzymes like DNA gyrase or the disruption of the bacterial cell membrane. researchgate.netvulcanchem.com

Table 3: Antibacterial Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Bacterial Strain | Gram Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Quinoline derivative (4) | MRSA | Positive | MIC | 0.75 µg/mL | nih.gov |

| Quinoline derivative (4) | VRE | Positive | MIC | 0.75 µg/mL | nih.gov |

| Quinoline derivative (6) | MRSA | Positive | MIC | 1.5 µg/mL | nih.gov |

| 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | Positive | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile (5) | P. aeruginosa | Negative | Inhibition Zone | 11.00 ± 0.03 mm | researchgate.net |

| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | Negative | Inhibition Zone | 11.00 ± 0.04 mm | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | E. coli | Negative | Inhibition Zone | 12.00 ± 0.00 mm | researchgate.net |

| Quinoline-thiazole derivative (4g) | MRSA | Positive | MIC₉₀ | 3.91 µg/mL | acs.org |

| Quinoline-thiazole derivative (4m) | MRSA | Positive | MIC₉₀ | 7.81 µg/mL | acs.org |

| Quinoline derivative | S. aureus | Positive | MIC | 8–16 μg/mL | vulcanchem.com |

In addition to antibacterial effects, this compound derivatives have been investigated for their potential as antifungal agents. niscpr.res.in Fungal infections pose a significant health challenge, and new therapeutic options are needed.

Research has shown that certain quinoline derivatives are effective against pathogenic fungi such as Candida albicans, Aspergillus niger, and Epidermophyton floccosum. niscpr.res.innih.gov A study on chloroisatin derivatives, which can be related to the quinoline scaffold, found that several compounds exhibited significant antifungal activity, with some being very active against C. albicans at an MIC of 1.56 µg/mL. niscpr.res.in Another investigation of novel quinoline-thiazole derivatives identified compounds with potent anticandidal effects. acs.org One derivative (4j) was particularly effective against C. parapsilosis with an MIC₉₀ value of less than 0.06 μg/mL, while others (4b, 4e, 4f) showed extraordinary activity against C. glabrata with MIC₉₀ values also below 0.06 μg/mL. acs.org The proposed mechanism for antifungal action can involve the inhibition of crucial fungal enzymes like lanosterol (B1674476) 14α-demethylase. acs.org

Table 4: Antifungal Activity of Selected Quinoline and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative | Fungal Strain | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Chloroisatin-3-semicarbazone (4b, 5b, 6b) | Candida albicans | MIC | 1.56 µg/mL | niscpr.res.in |

| Chloroisatin-3-semicarbazone (6b) | Epidermophyton floccosum | MIC | 1.56 µg/mL | niscpr.res.in |

| Chloroisatin-3-semicarbazone (4a, 4b, 5a, 5b) | Microsporum audouini | MIC | 1.56 µg/mL | niscpr.res.in |

| Quinoline-thiazole derivative (4j) | Candida parapsilosis | MIC₉₀ | <0.06 µg/mL | acs.org |

| Quinoline-thiazole derivative (4b, 4e, 4f) | Candida glabrata | MIC₉₀ | <0.06 µg/mL | acs.org |

| Quinoline-thiazole derivative (4m) | Candida species | MIC₉₀ | 0.24 µg/mL | acs.org |

| Quinoline derivative | Candida albicans | MIC | 32–64 μg/mL | vulcanchem.com |

Research in Antimalarial Agents

The quinoline ring is the foundational structure for some of the most historically significant antimalarial drugs, including chloroquine (B1663885) and quinine. rsc.orgnih.gov Consequently, derivatives of this compound are of significant interest in the search for new and more effective antimalarial agents, particularly in light of growing drug resistance. nih.gov Research has established that the 4-aminoquinoline (B48711) scaffold is crucial for antimalarial activity. nih.govnih.gov The mechanism of action for many quinoline-based antimalarials involves interfering with the detoxification of heme in the malaria parasite, a process vital for its survival.

Modifications to the quinoline structure, such as those seen in this compound derivatives, are explored to enhance efficacy against resistant strains of Plasmodium falciparum, the deadliest species of the malaria parasite. rsc.org Studies on related compounds, such as 6-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives, have shown that they can inhibit the translation elongation factor 2 (PfEF2), a crucial enzyme for protein synthesis in the parasite. The development of hybrid molecules, which combine the quinoline core with other pharmacophores, is a common strategy to create compounds with improved antimalarial profiles. nih.gov

Table 1: Research Highlights of Quinoline Derivatives in Antimalarial Studies

| Derivative Class | Research Focus | Key Findings | Citations |

|---|---|---|---|

| 4-Aminoquinolines | Overcoming drug resistance | The 7-chloro-4-aminoquinoline core is critical for activity; new analogues show efficacy against resistant strains. | nih.govnih.gov |

| Chloroquine Hybrids | Inhibition of β-hematin formation | Compounds significantly reduced heme crystallization, a key parasitic process. | nih.gov |

| General Quinoline Derivatives | New target identification | Inhibition of parasitic enzymes like translation elongation factor 2 (PfEF2) has been observed. | |

| Pyrazoline Derivatives | Inhibition of falcipain-2 | Some pyrazoline derivatives containing a coumarin (B35378) moiety inhibit the falcipain-2 enzyme, which is involved in hemoglobin degradation by the parasite. | tjpr.org |

Exploration of Other Therapeutic Potentials

Quinoline-based small molecules are being actively investigated as anti-inflammatory agents that target several key pharmacological pathways. nih.govresearchgate.net The anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives, for instance, have been linked to the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. mdpi.com Certain derivatives exhibited significant inhibition of LPS-stimulated NO production, with a potency comparable to the control inhibitor, 1400W. mdpi.com

The mechanism often involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression, both of which are key mediators of the inflammatory response. mdpi.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinoline ring are critical for the compound's pharmacological activity and target specificity. nih.gov For example, quinoline derivatives containing a carboxylic acid moiety have shown COX-inhibition, while others with different functional groups target enzymes like Phosphodiesterase 4 (PDE4). nih.gov Research into indeno[1,2-c]quinoline derivatives also identified compounds with potent dual inhibitory effects on neutrophil elastase release and superoxide (B77818) anion generation in activated human neutrophils. proquest.com

Table 2: Selected Quinoline Derivatives in Anti-inflammatory Research

| Compound/Derivative Class | Mechanism of Action | Experimental Model | Key Findings | Citations |

|---|---|---|---|---|

| Pyrazolo[4,3-c]quinolines | Inhibition of NO production, iNOS, and COX-2 expression | LPS-induced RAW 264.7 cells | Potent inhibition of inflammatory mediators. | mdpi.com |

| Indeno[1,2-c]quinolines | Inhibition of neutrophil elastase release and superoxide anion generation | fMLF-activated human neutrophils | Dual inhibitory effects observed, indicating strong anti-inflammatory potential. | proquest.com |

| General Quinoline Derivatives | Targeting COX, PDE4, TACE, TRPV1 | Various | Substituents on the quinoline ring determine target specificity. | nih.govresearchgate.net |

| 7-Amino Quinoline Derivatives | Anti-inflammatory, analgesic, and anti-pyretic activities | Carrageenan-induced paw edema, hot plate test | Derivatives with a piperazine (B1678402) moiety showed potent anti-inflammatory activity. | wisdomlib.org |

The quinoline scaffold is a promising framework for the development of new antiviral drugs. nih.govmdpi.com Derivatives of quinoline have demonstrated activity against a broad spectrum of viruses, including Dengue virus, Zika virus, human immunodeficiency virus (HIV), and various coronaviruses. nih.govmdpi.comresearchgate.net

In studies against Dengue virus serotype 2 (DENV2), novel quinoline derivatives were shown to inhibit viral replication in the low micromolar range. mdpi.com These compounds were observed to impair the accumulation of the viral envelope glycoprotein (B1211001) in infected cells and appear to act during the early stages of the viral life cycle, though not through direct virucidal activity. mdpi.com Similarly, other research has identified quinoline derivatives that are effective against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). doi.org The versatility of the quinoline structure allows for diverse substitutions, which can enhance binding affinity to viral proteins and improve pharmacokinetic properties, making it a valuable starting point for antiviral drug discovery. doi.org

The therapeutic potential of this compound derivatives extends to complex diseases like leishmaniasis and Alzheimer's.

Antileishmanial Research: Leishmaniasis is a parasitic disease for which current treatments have significant limitations. Quinoline derivatives have emerged as a promising class of compounds with leishmanicidal activity. rsc.org Research has shown that modifications at the C-6 position of the quinoline ring can significantly impact activity. mdpi.com Specifically, the introduction of a chloro atom at C-6 in certain quinoline series resulted in highly active derivatives against Leishmania donovani amastigotes, the clinically relevant form of the parasite. mdpi.com In one study, a 6-chloro derivative demonstrated an IC₅₀ value of 0.86 µM. mdpi.com Other studies have synthesized quinoline-4-carboxylic acids and ferrocenylquinoline derivatives that also show promising antileishmanial effects in vitro and in vivo. mdpi.com

Anti-Alzheimer's Investigations: Alzheimer's disease is a neurodegenerative disorder characterized by cognitive decline. One therapeutic strategy involves inhibiting enzymes like acetylcholinesterase (AChE) to increase acetylcholine (B1216132) levels in the brain. researchgate.net Quinoline derivatives have been designed as multifunctional agents for Alzheimer's treatment. nih.govmdpi.comtandfonline.com Research has shown that certain quinoline derivatives can act as potent inhibitors of both AChE and butyrylcholinesterase (BuChE). nih.govtandfonline.com For instance, one quinoline-O-carbamate derivative was found to be a reversible dual inhibitor with IC₅₀ values of 1.3 µM for AChE and 0.81 µM for BuChE. nih.govtandfonline.com Beyond cholinesterase inhibition, some quinoline derivatives are also investigated for their ability to inhibit the aggregation of amyloid-beta plaques, a key pathological hallmark of Alzheimer's disease. mdpi.comgoogle.com

Studies on P-glycoprotein Inhibition for Combating Drug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). frontiersin.orgacs.org P-gp actively transports a wide range of chemotherapy drugs out of cancer cells, reducing their intracellular concentration and effectiveness. Small-molecule inhibitors of P-gp are therefore sought as "reversal agents" to be used in combination with chemotherapy. frontiersin.org

Derivatives of quinoline and the related quinazoline (B50416) scaffold have been identified as potent P-gp inhibitors. frontiersin.orgacs.orgsemanticscholar.org In one study, a novel quinoline derivative, YS-7a, showed a stronger inhibitory effect against P-gp than the reference compound verapamil (B1683045). frontiersin.org This compound was found to suppress the transport function of P-gp without affecting its expression levels, instead stimulating its ATPase activity. frontiersin.org Other research on 6-methoxy-2-arylquinoline derivatives identified compounds that significantly inhibited the efflux of the P-gp substrate rhodamine 123 at a concentration of 10 μM, with some being more potent than verapamil. semanticscholar.org These findings suggest that derivatives of this compound could be developed as effective agents to overcome P-gp-mediated MDR in cancer treatment. frontiersin.orgsemanticscholar.org

Table 3: Quinoline Derivatives as P-glycoprotein (P-gp) Inhibitors

| Derivative Class | Research Focus | Mechanism of Action | Key Findings | Citations |

|---|---|---|---|---|

| Novel Quinoline Compounds (e.g., YS-7a) | Reversing cancer MDR | Inhibition of P-gp transport function; stimulation of P-gp ATPase activity. | Showed stronger P-gp inhibition than verapamil; effective in vitro and in vivo. | frontiersin.org |

| 6-Methoxy-2-arylquinolines | P-gp efflux inhibition | Inhibition of rhodamine 123 efflux. | Compounds were 1.3 to 2.1-fold stronger than verapamil at 10 μM. | semanticscholar.org |

| Quinazoline Scaffold Derivatives | Reversing doxorubicin (B1662922) resistance | Increased intracellular accumulation of chemotherapeutic agents. | Potent reversal of MDR with low cytotoxicity. | acs.org |

| 5-Oxo-hexahydroquinolines | Inhibition of P-gp | Measuring rhodamine 123 accumulation in P-gp overexpressing cells. | Designed as new P-gp inhibitors to combat MDR. | dovepress.com |

Computational Chemistry Approaches in 4 Chloro 6 Ethoxyquinoline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Predictions

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), provide valuable data on molecular geometry, vibrational frequencies, and electronic characteristics. dergipark.org.trbohrium.com

Theoretical calculations on the related compound 6-chloroquinoline (B1265530) have been used to predict its FT-IR and NMR spectra. dergipark.org.trresearchgate.net Calculated vibrational frequencies are scaled to correct for anharmonicity and systematic errors, showing good correlation with experimental data. dergipark.org.trresearchgate.net For instance, the C-Cl stretching modes for 6-chloroquinoline were computationally identified and correlated with experimental observations. dergipark.org.tr

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity, kinetic stability, and optical properties of a molecule. dergipark.org.trbohrium.com Furthermore, Molecular Electrostatic Potential (MEP) surfaces are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dergipark.org.trnih.gov In studies of quinoline derivatives, the MEP surface typically shows negative potential regions (in red) around electronegative atoms like nitrogen and oxygen, indicating them as likely sites for hydrogen-bond acceptance. nih.gov

Table 1: Illustrative DFT-Calculated Parameters for Chloroquinoline Derivatives

| Parameter | Description | Typical Findings for Chloroquinoline Analogs |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals; indicates chemical reactivity. | The presence of substituents like chlorine can alter the energy gap, thus modifying the molecule's reactivity. dergipark.org.trbohrium.com |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectral bands. | Calculated frequencies for C-H, C-C, and C-Cl stretching modes show good agreement with experimental FT-IR spectra. dergipark.org.tr |

| NMR Chemical Shifts | Prediction of 1H and 13C NMR spectra using methods like Gauge-Invariant Atomic Orbital (GIAO). | Theoretical chemical shifts correlate well with experimental data, aiding in spectral assignment. dergipark.org.trresearchgate.net |

| MEP Surface | Maps the electrostatic potential onto the electron density surface, identifying charge distribution. | Negative potential is often localized on nitrogen and oxygen atoms, while positive potential is found on hydrogen atoms. nih.gov |

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level. For derivatives of 4-Chloro-6-ethoxyquinoline, docking studies have been used to explore potential interactions with various biological targets.

The process involves placing the ligand into the binding site of a protein and calculating the binding affinity, often expressed as a binding energy score in kcal/mol. nih.govresearchgate.net Lower binding energy values suggest more stable interactions. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the target protein. researchgate.netmdpi.com

For example, various 2-aryl/heteroaryl-6-chloroquinoline-4-carboxylic acids were docked against the Plasmodium lactate (B86563) dehydrogenase (LDH) receptor protein, a target for antimalarial drugs. researchgate.net The results identified key hydrogen bonding and hydrophobic interactions within the active site, with one derivative showing a strong binding energy of -9.05 kcal/mol, indicating its potential as an inhibitor. researchgate.net In other research, quinoline derivatives have been docked against targets relevant to HIV, such as the reverse transcriptase enzyme, and cancer-related proteins like DT-diaphorase and mitogen-activated protein kinases (MAPK). nih.govmdpi.commdpi.com

Table 2: Examples of Molecular Docking Studies on Chloroquinoline Scaffolds

| Ligand Class | Protein Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| 2-Aryl-6-chloroquinoline-4-carboxylic acids | Plasmodium Lactate Dehydrogenase (LDH) | Antimalarial | Identification of ligands with strong binding affinity (e.g., -9.05 kcal/mol) and multiple hydrogen bonds with active site residues. researchgate.net |

| Quinoline-Pyrimidinone Hybrids | HIV Reverse Transcriptase | Antiviral | Docking scores indicated strong binding affinity, with key hydrogen bonding interactions identified with residues like LYS 101. nih.gov |

| 1,4-Quinone-Quinoline Hybrids | DT-Diaphorase (NQO1) | Anticancer | Ligands were localized in a hydrophobic pocket of the active site near the FAD cofactor and aromatic residues. mdpi.com |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govscirp.org By partitioning the crystal electron density, it generates a unique surface for each molecule, which can be mapped with various properties to analyze close contacts between neighboring molecules. This technique provides a detailed picture of the forces governing crystal packing. researchgate.netdoi.org

In the crystal structure of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate, the most significant contributions to the crystal packing were from H···H contacts (50.8%). nih.govresearchgate.net Other important interactions included Cl···H/H···Cl (16.0%), O···H/H···O (10.3%), and C···C contacts (7.9%), which are indicative of π–π stacking. nih.govresearchgate.net These weak intermolecular forces, including hydrogen bonds and van der Waals interactions, are dominant in stabilizing the crystal packing. nih.govresearchgate.net The Hirshfeld surface can also be mapped with the normalized contact distance (dnorm), where red spots highlight contacts shorter than the van der Waals radii, indicating key interaction points like hydrogen bonds. nih.govnih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 50.8% | Represents the most abundant, though generally weak, van der Waals interactions. nih.govresearchgate.net |

| Cl···H / H···Cl | 16.0% | Interactions involving the chlorine atom, contributing significantly to the packing. nih.govresearchgate.net |

| O···H / H···O | 10.3% | Corresponds to hydrogen bonding and other close contacts involving oxygen. nih.govresearchgate.net |

| C···C | 7.9% | Often indicative of offset π–π stacking interactions between aromatic rings. nih.govresearchgate.net |

| C···H / H···C | 5.3% | Weak C-H···π or other van der Waals interactions. nih.govresearchgate.net |

| C···O | 3.7% | Interactions between carbon and oxygen atoms. nih.govresearchgate.net |

4 Chloro 6 Ethoxyquinoline As a Strategic Intermediate in Pharmaceutical Synthesis

Its Pivotal Role in the Synthesis of Clinically Relevant Drug Candidates (e.g., Neratinib, Cabozantinib)

While not always a direct precursor, 4-Chloro-6-ethoxyquinoline and its structural relatives are crucial for constructing the core of several major anticancer drugs, including Neratinib and Cabozantinib. The specific substitution pattern on the quinoline (B57606) ring is a key determinant of the final drug's biological activity.

Neratinib Synthesis: The synthesis of Neratinib, a potent irreversible tyrosine kinase inhibitor used for HER2-positive breast cancer, relies on a key intermediate that is structurally similar to this compound. innospk.comgoogle.com The vital building block is 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile (B1279481) . innospk.comchemrxiv.org This molecule shares the critical 4-chloroquinoline (B167314) core, which is essential for subsequent reactions, but features an ethoxy group at the 7-position and additional amino and cyano functionalities that are necessary for building the final complex structure of Neratinib. innospk.cominnospk.com The synthesis involves coupling this intermediate with other side chains to yield the final active pharmaceutical ingredient. chemrxiv.org

Cabozantinib Synthesis: For Cabozantinib, an inhibitor of receptor tyrosine kinases like MET and VEGFR2, the most commonly cited key intermediate is 4-chloro-6,7-dimethoxyquinoline . google.comgoogle.comgoogle.com This compound undergoes a crucial reaction with p-aminophenol to form the 4-(6,7-dimethoxyquinolin-4-yloxy)aniline core of Cabozantinib. researchgate.net One source identifies this compound as a key intermediate in the synthesis of antineoplastic drugs like Cabozantinib, underscoring its importance in oncology research. However, detailed patent literature more frequently specifies the 6,7-dimethoxy analog for the industrial synthesis of Cabozantinib. google.comgoogle.comgoogle.com The variation in the alkoxy substitution pattern (ethoxy vs. dimethoxy) highlights how subtle changes to the quinoline intermediate can be used to fine-tune the properties of the final drug molecule.

The following table summarizes the key quinoline intermediates used in the synthesis of these drugs.

| Drug Candidate | Key Quinoline Intermediate | Chemical Formula | Key Structural Features |

| Neratinib | 6-Amino-4-chloro-7-ethoxyquinoline-3-carbonitrile innospk.com | C₁₂H₁₀ClN₃O innospk.com | 4-Chloro, 7-Ethoxy, 6-Amino, 3-Cyano innospk.com |

| Cabozantinib | 4-Chloro-6,7-dimethoxyquinoline google.com | C₁₁H₁₀ClNO₂ | 4-Chloro, 6,7-Dimethoxy google.com |

Development of Novel Pharmaceutical Intermediates and Building Blocks

This compound and related chloroquinolines are not limited to the synthesis of existing drugs; they are also fundamental starting materials for the discovery and development of new pharmaceutical intermediates and building blocks. The reactivity of the 4-chloro group and the potential for modifying the rest of the quinoline ring allow chemists to generate diverse libraries of compounds for drug discovery programs.

The quinoline core is associated with a wide range of biological activities, including antimicrobial, antimalarial, and anticancer properties. innospk.comnih.gov Consequently, intermediates like this compound serve as a versatile scaffold for creating novel therapeutic agents. The chlorine atom at the C4 position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups and side chains, which can modulate the pharmacological profile of the resulting molecule.

Research in this area focuses on several key strategies:

Functional Group Interconversion: The chloro group can be replaced with amines, alkoxides, and other nucleophiles to create new derivatives with altered biological targets.

Scaffold Elaboration: The quinoline ring system can be further functionalized to build more complex heterocyclic structures. For instance, researchers have synthesized novel conjugates of quinoline and thiazolidinone urea (B33335) as potential anti-colorectal cancer agents, starting from a related 7-(benzyloxy)-4-chloro-6-methoxyquinoline. tandfonline.com

Bioisosteric Replacement: The ethoxy group or other substituents on the ring can be replaced with different groups to improve properties like solubility, membrane permeability, and metabolic stability.

The development of these novel building blocks is a critical component of the drug discovery pipeline, enabling the exploration of new chemical space and the identification of next-generation therapeutic candidates.

Scale-up Considerations and Industrial Applications in Drug Manufacturing

The transition from a laboratory-scale synthesis to large-scale industrial manufacturing presents significant challenges. For strategic intermediates like this compound and its analogs, the production process must be efficient, cost-effective, reproducible, and environmentally sound.

The demand for these quinoline intermediates is substantial, driven by the global pharmaceutical industry's need for oncology therapeutics. innospk.com This has led to the concentration of their production in countries with advanced chemical manufacturing capabilities. innospk.com Key considerations for industrial scale-up include:

Route Optimization: Synthetic routes that are effective in the lab may not be suitable for industrial production. For example, high-temperature cyclization reactions are often avoided due to the formation of intractable impurities and the use of large volumes of expensive, hazardous solvents, which complicates purification and waste disposal. google.com The goal is to develop synthetic methods that are amenable to large-scale manufacturing, avoid chromatographic separations, and provide a stable, high-purity product. google.com

Process Control and Technology: To ensure high yield and purity, industrial production often employs advanced technologies like continuous flow reactors. These systems allow for precise control over reaction parameters such as temperature and mixing, minimizing side reactions and improving safety. A patent for the preparation of a Cabozantinib intermediate details a process starting with 500.0g of 4-chloro-6,7-dimethoxyquinoline, demonstrating production at a significant scale. google.com

Purity and Quality Standards: Pharmaceutical intermediates must meet stringent purity specifications. The manufacturing process for 6-amino-4-chloro-7-ethoxyquinoline-3-carbonitrile, for example, involves rigorous quality controls to achieve a purity of ≥98.0% and a moisture content of ≤0.5%. innospk.com This requires meticulous drying, handling, and storage procedures. innospk.com

Economic and Environmental Factors: The cost of raw materials, reagents, and solvents is a major factor in industrial synthesis. Efficient routes with high yields are economically advantageous. google.com Furthermore, there is a growing emphasis on "green chemistry" principles to minimize the environmental impact of chemical manufacturing.

The successful large-scale production of 4-chloro-quinoline intermediates, as demonstrated in the hectogram-scale synthesis of a key building block for the drug Bosutinib researchgate.net, is a testament to the advanced chemical engineering required to support modern pharmaceutical manufacturing.

Future Directions and Emerging Research Avenues for 4 Chloro 6 Ethoxyquinoline

Design and Synthesis of Advanced 4-Chloro-6-ethoxyquinoline Hybrid Molecules and Conjugates

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is an innovative approach in drug design aimed at creating new chemical entities with potentially enhanced activity or novel mechanisms of action. acs.orgresearchgate.net This strategy is being actively pursued for quinoline-based compounds to address challenges such as drug resistance. researchgate.net The this compound core is an ideal starting point for creating such hybrids due to the reactivity of the C4-chloro group, which allows for nucleophilic substitution and the introduction of other bioactive moieties.

One promising direction is the synthesis of quinoline-chalcone conjugates. Research has shown that 2-chloro-6-ethoxyquinoline-3-carbaldehyde (B187102) can react with substituted acetophenones to produce a range of chalcone (B49325) conjugates. ijaem.net Chalcones themselves are known for their broad pharmacological profiles, and their conjugation with the quinoline (B57606) nucleus can lead to hybrid molecules with significant therapeutic potential. ijaem.net

Another area of exploration is the development of quinoline-hydrazide hybrids. By reacting 6-substituted-2-chloroquinoline-3-carbaldehyde derivatives with hydrazides, researchers aim to combine the antitubercular properties of both quinoline and hydrazide structures to create innovative hybrid compounds for treating tuberculosis. researchgate.net The hybridization of quinoline scaffolds with other heterocyclic systems like triazoles and thiazoles is also a key area of interest. researchgate.net This approach seeks to develop novel therapeutic agents by leveraging the distinct biological activities associated with each heterocyclic component. acs.orgresearchgate.net

Table 1: Examples of Hybrid Molecules Derived from Quinoline Scaffolds

| Hybrid Class | Component 1 | Component 2 | Potential Therapeutic Application | Reference |

| Quinoline-Chalcone | 2-Chloro-6-ethoxyquinoline-3-carbaldehyde | Substituted Acetophenone | Antimicrobial, Anticancer | ijaem.net |

| Quinoline-Hydrazide | 2-Chloroquinoline-3-carbaldehyde | Hydrazide | Antitubercular | researchgate.net |

| Quinoline-Triazole | Quinoline Scaffold | Triazole Moiety | Antiviral, Anti-inflammatory | researchgate.net |

| Quinoline-Thiazole | Quinoline Scaffold | Thiazole Moiety | Anticancer | researchgate.net |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

A critical aspect of future research is the identification and validation of novel biological targets for this compound derivatives. The broad bioactivity of quinolines suggests they interact with multiple cellular components and pathways. Elucidating these targets is essential for understanding their mechanism of action and for the rational design of more potent and selective drugs.

Research has pointed towards several key classes of biological targets:

Protein Tyrosine Kinases (PTKs): Substituted quinolines have been shown to inhibit the activity of various PTKs, which are crucial regulators of cell proliferation, survival, and angiogenesis. google.com Targets in this family include Epidermal Growth Factor Receptor (EGF-R) and Vascular Endothelial Growth Factor Receptor (KDR), deregulation of which is common in many cancers. google.com The PI3K/Akt/mTOR signaling pathway, another critical pathway in cancer cell growth, is also a confirmed target for quinoline derivatives. atlantis-press.com

DNA Metabolism Enzymes: The antibacterial effects of some quinoline derivatives are attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and repair, making them validated targets for antimicrobial drug development. The anticancer effects may also involve interference with DNA and RNA synthesis processes in tumor cells.

Metabolic Enzymes: Emerging evidence suggests that quinoline derivatives can target metabolic enzymes that are upregulated in cancer cells. One such target is lactate (B86563) dehydrogenase (LDH), specifically the LDH-A isoform, which is crucial for the high rate of glycolysis observed in many tumors (the Warburg effect). nih.gov

Validation of these interactions often involves a combination of biochemical assays, cell-based studies, and computational modeling to confirm the binding and inhibitory effects of the compounds on their putative targets.

Application of Green Chemistry Principles in this compound Synthesis and Derivatization

The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, using safer chemicals, and improving energy efficiency. acs.orgalfa-chemistry.com Applying these principles to the synthesis and derivatization of this compound is a key future direction.

The twelve principles of green chemistry provide a framework for this endeavor. acs.orgjetir.org Key applications in quinoline synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. acs.org This involves choosing reactions like additions and cycloadditions over substitutions and eliminations where possible.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives or, ideally, conducting reactions in solvent-free conditions. jetir.org

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating.

Catalysis: Using catalytic reagents in place of stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. kuleuven.be

Recent research highlights methodologies that align with these principles, such as syntheses that proceed under mild conditions with high yields and simple, convenient post-treatment, making them suitable for scalable and more environmentally benign production. ijaem.netgoogle.comresearchgate.net Modern chemical plants are also increasingly incorporating practices like solvent recovery and byproduct neutralization to align with green chemistry goals.

Advanced Spectroscopic and Structural Characterization Techniques for Novel Derivatives

As new and more complex derivatives of this compound are synthesized, their unambiguous structural characterization becomes paramount. A suite of advanced analytical techniques is employed to elucidate the precise molecular architecture, which is fundamental to understanding structure-activity relationships. researchgate.netkuleuven.be

The primary techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) is fundamental for determining the carbon-hydrogen framework. atlantis-press.com Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing connectivity in complex hybrid molecules.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides highly accurate molecular weight data, allowing for the determination of the elemental composition. mdpi.com Tandem MS techniques (e.g., ESI-CID-MS²) are used to study fragmentation patterns, which helps in confirming the structure of different molecular fragments. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the presence of specific functional groups (e.g., C=O, N-H, C-Cl) within the molecule. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and stereochemistry. kuleuven.be

Computational Methods: Density Functional Theory (DFT) calculations are increasingly used to complement experimental data. kuleuven.be These methods can predict spectroscopic properties (e.g., NMR chemical shifts), optimized molecular geometries, and electronic properties, offering deeper insight into the molecule's structure and reactivity. kuleuven.benih.gov

Table 2: Spectroscopic and Structural Analysis Techniques for Quinoline Derivatives

| Technique | Information Provided | Application Example | Reference |

| 1D & 2D NMR | Carbon-hydrogen framework, atom connectivity | Elucidation of ¹H and ¹³C signals and their correlations in novel hybrids. | atlantis-press.com |

| HRMS | Exact mass and elemental composition | Confirmation of the molecular formula of a synthesized derivative. | mdpi.com |

| FTIR | Presence of specific functional groups | Identification of carbonyl (C=O) and amine (N-H) stretches. | nih.gov |

| X-ray Crystallography | 3D molecular structure, stereochemistry | Determining the precise spatial arrangement of atoms in a crystal. | kuleuven.be |

| DFT Calculations | Optimized geometry, predicted spectra | Correlating experimental NMR shifts with theoretical calculations. | kuleuven.be |

Investigation of Synergistic Effects in Combination Therapies Involving this compound Derivatives

Combination therapy, the use of two or more drugs, is a cornerstone of treatment for complex diseases like cancer and infectious diseases. google.commdpi.com A key goal of this approach is to achieve synergy, where the combined effect of the drugs is greater than the sum of their individual effects. acs.org Investigating the synergistic potential of this compound derivatives with existing therapeutic agents is a promising research avenue.

Synergy can offer several advantages, including:

Increased therapeutic efficacy. google.com

Reduction of required doses, potentially lowering toxicity.

Overcoming or preventing the development of drug resistance. acs.org

In antimicrobial research, the checkerboard dilution assay is a standard method to quantify synergy. acs.org This method is used to calculate the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 typically indicates a synergistic interaction. Studies have shown that novel compounds can act synergistically with standard antibiotics like ciprofloxacin, re-sensitizing resistant pathogens to the antibiotic. acs.org

In oncology, quinoline derivatives are being investigated in combination with standard chemotherapeutic agents (e.g., cisplatin), other targeted drugs, and radiotherapy. google.comatlantis-press.comnih.gov For example, the co-administration of the related compound ethoxyquin (B1671625) with cisplatin (B142131) resulted in a significantly enhanced anti-tumor effect in a preclinical cancer model. nih.gov Future research will focus on systematically screening this compound derivatives in combination with a panel of approved drugs to identify novel synergistic pairs for various diseases.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Chloro-6-ethoxyquinoline, and how can purity be ensured?

- Methodological Answer : A common approach involves refluxing a hydroxyquinoline precursor (e.g., 6-ethoxyquinolin-4-ol) with phosphorus oxychloride (POCl₃) under anhydrous conditions. Stoichiometric excess of POCl₃ (6.4 equivalents relative to the precursor) is typically used to drive the reaction to completion . After distillation of excess POCl₃, neutralization with aqueous NaOH (pH ~8) precipitates the crude product. Purification via column chromatography (e.g., petroleum ether:EtOAc = 8:1) yields high-purity crystals (>99% by reversed-phase HPLC) . Slow evaporation of methanol solutions is recommended for obtaining single crystals suitable for X-ray diffraction.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H NMR : Key signals include aromatic protons (δ 7.3–8.6 ppm) and ethoxy/methoxy groups (δ ~4.0 ppm) .

- Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+1]⁺ at m/z 224) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine structures by modeling hydrogen atoms with riding constraints (C–H = 0.93–0.96 Å, Uiso(H) = 1.2–1.5×Ueq(C)) . Intramolecular interactions (e.g., C–H∙∙∙Cl) stabilize planar quinoline rings .

Q. How can researchers assess the biological activity of this compound derivatives?

- Methodological Answer : Screen for antimicrobial or anticancer activity using in vitro assays (e.g., MIC against bacterial strains, IC₅₀ in cancer cell lines). Structural analogs of quinoline derivatives exhibit bioactivity via intercalation or enzyme inhibition . Ensure reproducibility by standardizing solvent systems (e.g., DMSO for solubility) and controls (e.g., cisplatin for cytotoxicity benchmarks).

Advanced Research Questions

Q. What density functional theory (DFT) functionals are most suitable for modeling the electronic properties of this compound?